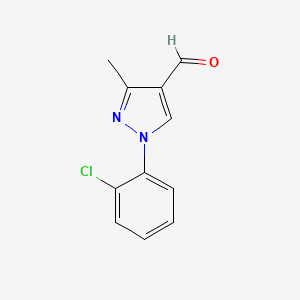

1-(2-氯苯基)-3-甲基-1H-吡唑-4-甲醛

描述

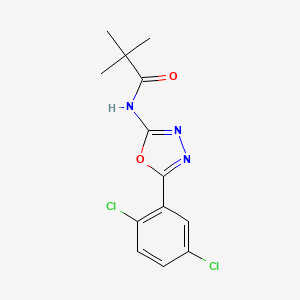

The compound “1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” is a derivative of the pyrazole family . Pyrazoles are heterocyclic compounds with a five-membered ring, containing two nitrogen atoms and three carbon atoms. The 2-chlorophenyl group indicates the presence of a phenyl ring (a derivative of benzene) with a chlorine atom attached. The term “3-methyl” suggests a methyl group (-CH3) attached to the third carbon in the pyrazole ring. The term “4-carbaldehyde” indicates the presence of a formyl group (-CHO) attached to the fourth carbon in the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole ring and the various attached groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. As a derivative of pyrazole, it might undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用

Medicinal Chemistry and Drug Development

- Chalcone Derivatives : Researchers have explored novel approaches for synthesizing chalcone derivatives, which include this compound. Chalcones are α,β-unsaturated ketones with important pharmacological effects. They exhibit antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties . The α,β-unsaturated carbonyl system in chalcones contributes to their biological activity, making them promising candidates for drug investigations.

Antileishmanial Activity

- Hydrazine-Coupled Pyrazoles : Pyrazole-bearing compounds, including those containing the pyrazole moiety found in our compound of interest, have potent antileishmanial activity. These compounds could serve as leads for developing drugs against leishmaniasis, a parasitic disease caused by Leishmania species .

Anticonvulsant Properties

- Substituted Pyrrolidine Derivative : Specifically, the compound 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione has demonstrated anticonvulsant activity. It showed better ED50 values and protective index than the reference drug valproic acid in animal models .

Chemical Synthesis and Heterocyclic Ring Formation

- Ring Closure Reactions : Chalcones, including our compound, can be used as synthons to obtain various heterocyclic rings. Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines with different ring systems can be synthesized using chalcones. These heterocycles often have pharmaceutical relevance .

Flavor and Fragrance Industry

- Chalcones in Natural Foodstuffs : Chalcones are naturally abundant in edible plants, including vegetables, fruits, and spices. Their presence contributes to the flavor and aroma of these food items .

作用机制

Target of Action

A structurally similar compound, 1-(2-chlorophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to target camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans . This enzyme plays a crucial role in intracellular signal transduction.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They may interact with their targets, leading to changes in cellular functions.

Biochemical Pathways

Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence pathways related to these diseases .

Result of Action

Pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating they may have significant effects at the molecular and cellular levels .

安全和危害

属性

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGKQCRYFHREOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

![3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B3012350.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)